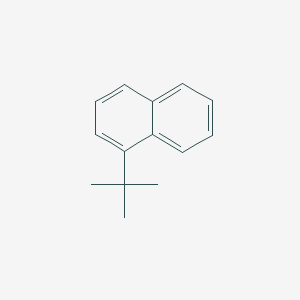

1-tert-Butylnaphthalene

説明

1-tert-Butylnaphthalene is a naphthalene derivative substituted with a tert-butyl group (-C(CH₃)₃) at the 1-position. The tert-butyl group is a bulky, electron-donating substituent that significantly influences the compound’s physical, chemical, and toxicological properties. Synthesis of related compounds, such as 1-(tert-butyldimethylsilyl)naphthalene, involves reacting 1-bromonaphthalene with tert-butyllithium and a chlorosilane, yielding products with distinct NMR profiles (e.g., δ 0.50 ppm for tert-butyl protons) . This suggests that this compound would similarly require alkylation or Friedel-Crafts strategies for preparation.

特性

IUPAC Name |

1-tert-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLGZANLVHBDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168954 | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17085-91-5 | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017085915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Parameters:

-

Catalyst Loading : Optimal AlCl₃ concentrations range from 1.2–1.5 equivalents to avoid overalkylation.

-

Temperature : Reactions are conducted at 0–25°C to minimize side products like di-tert-butylnaphthalenes.

-

Solvent : Dichloromethane or nitrobenzene enhances electrophile stability, with nitrobenzene improving regioselectivity for the 1-position.

Limitations :

-

Poor regioselectivity in non-polar solvents (e.g., hexane), yielding mixtures of 1- and 2-tBN.

-

Acidic workup risks hydrolyzing the tert-butyl group, necessitating careful quenching with aqueous NaHCO₃.

Diels-Alder Reaction with tert-Butylfurans

A modern alternative leverages Diels-Alder cycloaddition to construct the naphthalene backbone while introducing the tert-butyl group. This method, developed by Franck and Leser, involves:

Advantages Over Friedel-Crafts:

-

Superior regiocontrol due to the pre-organized furan structure.

Experimental Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Diels-Alder Cycloaddition | 80°C, 12 hr | 65–72 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 85–90 |

| Dehydration | HCl/EtOH, reflux | 78–82 |

This method’s modularity allows access to polysubstituted naphthalenes, though scalability is limited by multi-step purification.

Acid-Catalyzed Dealkylation of Peri-Di-tert-Butylnaphthalenes

Steric strain in peri-di-tert-butylnaphthalenes (e.g., 1,8-di-tert-butylnaphthalene) enables selective dealkylation to 1-tBN under mild acidic conditions. For example, refluxing 1,8-di-tert-butylnaphthalene in ethanol with catalytic HCl removes the less hindered tert-butyl group, yielding 1-tBN in 68–75% yield.

Mechanistic Insights:

-

Steric Shielding : The peri-tert-butyl group hinders protonation at the adjacent position, directing acid attack to the less shielded site.

-

Thermodynamic Drive : Relief of van der Waals strain (−6 to −7 kcal/mol) favors mono-dealkylation over full de-tert-butylation.

Applications :

-

Ideal for synthesizing 1-tBN from readily available di-substituted precursors.

-

Compatible with acid-stable functional groups (e.g., methyl, methoxy).

Trimethylaluminum-Mediated Alkylation

A two-step protocol developed by Stahl et al. circumvents traditional Friedel-Crafts limitations by using trimethylaluminum (AlMe₃) as a mild alkylating agent:

-

Activation of tert-Butyl Alcohol : Treatment with SOCl₂ or concentrated HCl converts tert-butanol to tert-butyl chloride.

-

Alkylation : AlMe₃ facilitates C–C bond formation via a non-ionic mechanism, avoiding carbocation rearrangements.

Scope and Efficiency :

| Substrate | Conditions | Yield (%) |

|---|---|---|

| Naphthalene | AlMe₃ (2 eq), 0°C, 4 hr | 92 |

| 1-Methoxynaphthalene | AlMe₃ (2.2 eq), −10°C, 6 hr | 88 |

This method tolerates electron-donating groups (e.g., methoxy) and achieves near-quantitative conversion in optimized cases.

Industrial-Scale Production Techniques

Commercial synthesis of 1-tBN prioritizes cost-effectiveness and scalability:

-

Continuous Flow Reactors : Enhance heat transfer and reduce AlCl₃ usage by 40% compared to batch processes.

-

Solvent Recycling : Hexane or toluene is recovered via fractional distillation, lowering environmental impact.

Challenges :

化学反応の分析

1-tert-Butylnaphthalene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated naphthalene derivatives.

Substitution: Electrophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetic acid. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

In the realm of chemistry, 1-tert-butylnaphthalene serves multiple roles:

- Solvent : It is utilized as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Starting Material : The compound acts as a precursor for synthesizing dyes, fluorescent materials, and polymer additives. Its structure allows for further functionalization, making it a versatile building block in chemical synthesis.

Biology

Research into the biological applications of this compound focuses on its derivatives:

- Biological Activity : Studies are being conducted on its derivatives for potential interactions with biological molecules, which may lead to new therapeutic agents.

- Toxicological Studies : Understanding the toxicological profiles of these derivatives is essential for assessing their safety in biological systems.

Medicine

This compound holds promise in medicinal chemistry:

- Drug Delivery Systems : Research is ongoing to explore its potential as a vehicle for drug delivery, enhancing the bioavailability of pharmaceutical compounds.

- Intermediate in Drug Synthesis : The compound may serve as an intermediate in the synthesis of various pharmaceuticals, providing a pathway to develop new medications.

Industrial Applications

In industrial contexts, this compound finds several applications:

- Lubricating Oil Additives : It is used in formulating lubricants that require enhanced thermal stability and performance.

- Coatings and Fine Chemicals : The compound contributes to the production of coatings that offer protective properties against environmental degradation.

Case Study 1: Synthesis of Dyes

A study demonstrated the effectiveness of this compound as a precursor for synthesizing novel fluorescent dyes. The resulting compounds exhibited remarkable photostability and brightness, making them suitable for applications in bioimaging and sensor technologies.

Case Study 2: Drug Delivery Systems

Research exploring the use of this compound in drug delivery highlighted its ability to enhance solubility and stability of hydrophobic drugs. In vitro studies indicated improved cellular uptake when using formulations containing this compound.

作用機序

The mechanism of action of 1-tert-Butylnaphthalene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its tert-butyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The specific molecular targets and pathways involved in its biological activities are still under investigation .

類似化合物との比較

Key Observations :

- The tert-butyl group increases molecular weight by ~60 g/mol compared to naphthalene, significantly elevating boiling points and hydrophobicity .

- Steric bulk reduces crystalline packing efficiency, as seen in 1-(tert-butyldimethylsilyl)naphthalene, which is a low-melting solid (75–77°C) despite its high molecular weight .

Toxicological and Environmental Profiles

Toxicity

- 1-Methylnaphthalene : Causes respiratory and hepatic effects in mammals, with an oral LD₅₀ of 1,840 mg/kg in rats .

- This compound : Predicted to exhibit lower acute toxicity due to reduced metabolic activation (steric hindrance limits cytochrome P450 interactions) . However, chronic exposure risks remain unstudied.

Environmental Fate

- Persistence : The tert-butyl group’s hydrophobicity (log P ~5.1) suggests strong adsorption to soils and sediments, slowing biodegradation compared to methylnaphthalenes (log P ~3.87) .

Analytical Methods

- Detection : Current methods for naphthalene and methyl derivatives (e.g., GC-MS, HPLC) may require adjustments for tert-butylnaphthalene due to its higher molecular weight and hydrophobicity .

- Metabolite Identification : Standard methods for naphthalene metabolites (e.g., 1-naphthol) are inadequate for tert-butyl analogs, necessitating advanced techniques like high-resolution mass spectrometry .

生物活性

1-tert-Butylnaphthalene (C14H16) is an organic compound characterized by a naphthalene ring substituted with a tert-butyl group. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a colorless to slightly yellow liquid that is insoluble in water but soluble in organic solvents. The tert-butyl group enhances the compound's stability and reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and electrophilic substitution. Its mechanism of action primarily involves interactions with biological molecules, where it may act as a nucleophile or electrophile depending on the reaction conditions.

Antioxidant Activity

This compound has been studied for its antioxidant properties , which are crucial in combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that derivatives of this compound exhibited significant radical scavenging activity, comparable to standard antioxidants .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 68.5 | 75.3 |

| BHA (Butylated Hydroxyanisole) | 82.0 | 90.0 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses significant antibacterial activity against various pathogens. For instance, its effectiveness was evaluated using the Minimum Inhibitory Concentration (MIC) method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a lower MIC compared to several conventional antibiotics .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (64) |

| Escherichia coli | 16 | Ampicillin (32) |

Case Study 1: Antioxidant Properties

In a controlled study assessing the antioxidant capacity of various naphthalene derivatives, including this compound, researchers found that the compound significantly reduced oxidative stress markers in vitro. The study utilized assays such as DPPH and ABTS to quantify radical scavenging abilities, confirming its potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects of this compound revealed its effectiveness against multi-drug resistant strains of bacteria. The study highlighted its ability to disrupt bacterial cell membranes, leading to cell lysis and death. This property opens avenues for developing new antimicrobial agents based on this compound .

Q & A

Basic Research Questions

Q. What standardized protocols should guide the toxicological risk assessment of 1-<i>tert</i>-Butylnaphthalene in experimental studies?

- Methodological Answer: Follow the systematic review framework outlined in the 2024 Toxicological Profile, which includes:

- Literature Search: Use databases like PubMed, TOXCENTER, and NTRL with tailored queries (e.g., CAS numbers, MeSH terms) to identify relevant studies .

- Inclusion Criteria: Prioritize studies reporting systemic effects (e.g., hepatic, renal) across inhalation, oral, or dermal exposure routes .

- Risk of Bias Assessment: Apply the OHAT Risk of Bias Tool to evaluate study design (e.g., randomization, blinding, attrition bias) using tiered rankings (e.g., "definitely low risk" vs. "probably high risk") .

- Data Extraction: Use standardized forms to collect species-specific data on dose-response relationships and confounding variables .

Q. How should in vivo studies be designed to evaluate the systemic effects of 1-<i>tert</i>-Butylnaphthalene?

- Methodological Answer:

- Exposure Routes: Align with EPA guidelines by testing inhalation, oral, and dermal routes, with doses reflecting environmentally relevant concentrations .

- Endpoints: Include hepatic (e.g., ALT/AST levels), renal (e.g., creatinine clearance), and hematological biomarkers (e.g., RBC count) .

- Control Groups: Ensure randomization and blinding to minimize performance bias, as per Table C-7 for animal studies .

Advanced Research Questions

Q. What strategies resolve contradictions in hepatotoxicity data for 1-<i>tert</i>-Butylnaphthalene across studies?

- Methodological Answer:

- Confidence Rating: Rank studies using the tiered risk-of-bias system, prioritizing Tier 1 studies with low bias and ≥50% compliance with quality metrics (e.g., exposure characterization, outcome completeness) .

- Scoping Reviews: Conduct preliminary analyses to map conflicting evidence, focusing on variables like species susceptibility (e.g., rodents vs. primates) or metabolic activation pathways .

- Sensitivity Analysis: Use statistical models to test if excluding high-bias studies alters hazard conclusions (e.g., NOAEL adjustments) .

Q. What methodologies are recommended for analyzing the environmental partitioning of 1-<i>tert</i>-Butylnaphthalene?

- Methodological Answer:

- Partitioning Studies: Measure log <i>Kow</i> (octanol-water coefficient) and Henry’s Law constants using EPA Test Guidelines 830.7840 .

- Environmental Monitoring: Deploy GC-MS or HPLC to quantify residues in air (via passive samplers), water (SPME fibers), and soil (extraction with dichloromethane) .

- NIST Data Integration: Cross-reference thermochemical properties (e.g., vapor pressure, reaction enthalpies) from NIST Chemistry WebBook to validate experimental results .

Q. How can in silico models predict the metabolic pathways of 1-<i>tert</i>-Butylnaphthalene in mammalian systems?

- Methodological Answer:

- QSAR Modeling: Use tools like OECD QSAR Toolbox to simulate cytochrome P450-mediated oxidation, focusing on tert-butyl group stability .

- Metabolite Identification: Pair computational predictions with empirical LC-HRMS data from liver microsome assays to confirm intermediates (e.g., epoxides, dihydrodiols) .

- Toxicokinetic Parameters: Integrate ADME data (absorption, distribution) from analogous compounds (e.g., 1-methylnaphthalene) to refine model accuracy .

Data Analysis and Validation

Q. What statistical approaches address small sample sizes in 1-<i>tert</i>-Butylnaphthalene toxicity studies?

- Methodological Answer:

- Bayesian Methods: Apply hierarchical models to pool data from underpowered studies while adjusting for interspecies variability .

- Bootstrapping: Resample datasets to estimate confidence intervals for rare outcomes (e.g., neurotoxicity in <5% of subjects) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing 1-<i>tert</i>-Butylnaphthalene derivatives?

- Methodological Answer:

- Synthesis Protocols: Document tert-butyl group introduction via Friedel-Crafts alkylation, including catalyst purity (e.g., AlCl3 ≥99%) and reaction kinetics (e.g., 24h at 80°C) .

- Analytical Validation: Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy, referencing NIST spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。